

Application Notes and Protocols for UV-Curable Systems Utilizing 4-(Diethylamino)benzophenone

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Compound of Interest

Compound Name: 4-(Diethylamino)benzophenone

Cat. No.: B099518

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Introduction

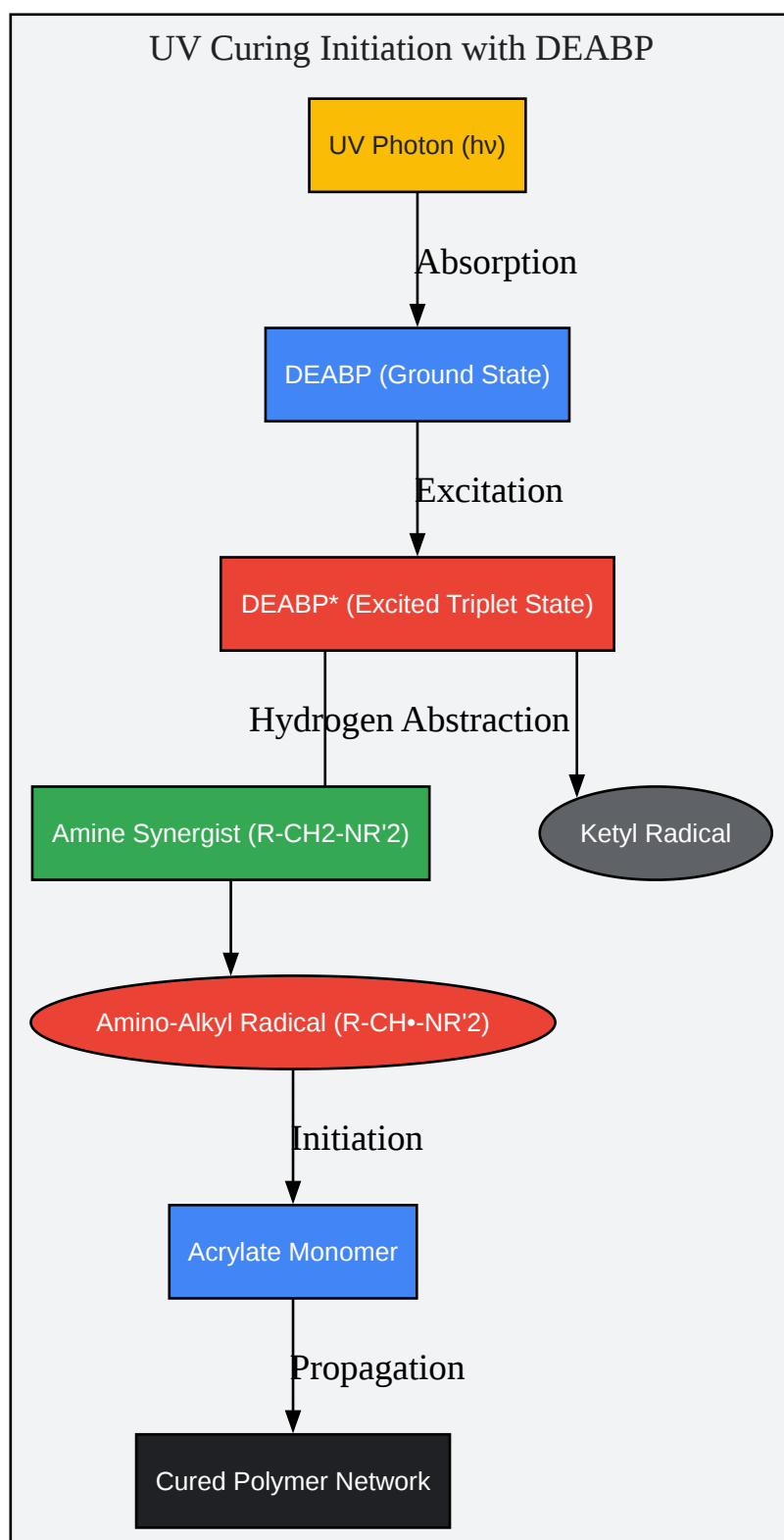
4,4'-Bis(diethylamino)benzophenone (DEABP), CAS No. 90-93-7, is a highly efficient Type II photoinitiator used extensively in ultraviolet (UV) curing technology.[1] It is a hydrogen abstraction-type free radical-generating photoinitiator.[2] Upon exposure to UV radiation, DEABP becomes excited and abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, to form a cross-linked polymer network.

DEABP is particularly valued for its strong absorption in the near-UV region (330-400 nm), which enables rapid and efficient curing.[1] Its key advantages include high reactivity, excellent surface and through-cure capabilities, and good color stability, leading to non-yellowing finishes.[1] These properties make it an indispensable component in a wide range of applications, including UV-curable coatings, inks, adhesives, electronics, and advanced applications like dental resins and 3D printing.[1][2][3]

Mechanism of Action: Type II Photoinitiation

4-(Diethylamino)benzophenone functions as a Type II photoinitiator, which requires a co-initiator or synergist to produce free radicals.[4] The most common synergists are tertiary amines. The process can be described in three steps:

- **Photo-Excitation:** Upon absorption of UV light, the DEABP molecule is promoted from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.
- **Hydrogen Abstraction:** The excited triplet-state DEABP abstracts a hydrogen atom from the amine synergist. This results in the formation of two radical species: a ketyl radical from the benzophenone and an amino-alkyl radical from the amine.
- **Initiation of Polymerization:** The highly reactive amino-alkyl radical is the primary initiator of the polymerization of acrylate or methacrylate double bonds, starting the chain reaction that leads to the formation of the cured polymer network.



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Caption: Photoinitiation mechanism of **4-(Diethylamino)benzophenone** (DEABP).

Application Notes

Formulation Guidelines

A typical UV-curable formulation consists of oligomers, monomers, a photoinitiator system, and additives.

- Photoinitiator System:
 - DEABP Concentration: Typically used at concentrations of 0.5% to 5.0% by weight of the total formulation. Higher concentrations can lead to increased surface cure speed but may cause insufficient deep curing due to the "shadowing" effect.[\[5\]](#)
 - Amine Synergist: A synergist, such as an amino acrylate or a tertiary amine like Triethanolamine (TEOA) or Ethyl-4-(dimethylamino)benzoate (EDB), is essential. It is generally used in a 1:1 or 2:1 molar ratio with DEABP to ensure efficient hydrogen abstraction.
- Oligomers and Monomers: DEABP is compatible with a wide range of standard UV-curable resins, including epoxy acrylates, urethane acrylates, and polyester acrylates. The choice of monomers (e.g., TPGDA, HDDA) will influence properties like viscosity, cure speed, and the final mechanical characteristics of the cured film.
- UV Source: For efficient curing, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV source.[\[6\]](#) DEABP exhibits strong absorption in the UVA range (330-400 nm), making it suitable for use with mercury vapor lamps and 365 nm or 395 nm UV-LEDs.

Performance Characteristics

- Cure Speed: DEABP provides rapid surface and through-cure, even at low UV intensity, which is critical for high-speed printing and coating applications.[\[1\]](#)
- Yellowing Resistance: Compared to some other photoinitiators like camphorquinone (CQ), DEABP systems exhibit better color stability and are less prone to yellowing, which is an advantage for clear coats and white-pigmented formulations.[\[2\]](#)

- **Mechanical Properties:** Formulations cured with DEABP typically yield films with high hardness, excellent scratch resistance, and good chemical resistance.[1]
- **Oxygen Inhibition:** Surface cure can be inhibited by atmospheric oxygen, which quenches the excited state of the photoinitiator and scavenges free radicals. The use of amine synergists helps to mitigate this effect by consuming oxygen.

Quantitative Data

The performance of DEABP can be quantified through various metrics. The following tables summarize key data from experimental studies and typical formulations.

Table 1: Effect of DEABP on Degree of Conversion (DC) in a Dental Resin[2] (Based on a study adding DEABP as a co-initiator to a Camphorquinone-Amine system)

Irradiation Time (seconds)	DC (%) - DEABP-Free Resin	DC (%) - DEABP-Containing Resin	% Increase in DC
10	45.3	52.8	16.6%
30	58.1	65.2	12.2%
60	63.5	70.1	10.4%
180	68.2	74.5	9.2%
300	70.1	76.6	9.3%

This study demonstrates that the addition of DEABP significantly enhances the degree of conversion at all irradiation times.[2]

Table 2: Example Formulation of a UV-Curable Clear Overprint Varnish

Component	Function	Weight Percentage (%)
Bisphenol A Epoxy Acrylate	Oligomer	45.0
Tripropyleneglycol Diacrylate (TPGDA)	Monomer (Diluent)	40.0
4-(Diethylamino)benzophenone (DEABP)	Photoinitiator	4.0
Ethyl-4-(dimethylamino)benzoate (EDB)	Amine Synergist	5.0
Leveling Agent	Additive	1.0
Total	100.0	

Table 3: Typical Performance Characteristics of a DEABP-Cured Film

Property	Test Method	Typical Value
Curing Conditions	Mercury Lamp, 80 W/cm	10 m/min
Pencil Hardness	ASTM D3363	2H - 3H
Adhesion (on Polycarbonate)	ASTM D3359 (Cross-Hatch)	5B (Excellent)
Gloss (60°)	ASTM D523	>90 GU
Chemical Resistance (MEK Rubs)	ASTM D4752	>100 double rubs

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Acrylate Coating

Objective: To prepare a simple, clear UV-curable coating formulation for testing.

Materials & Equipment:

- Oligomer: Bisphenol A Epoxy Acrylate
- Monomer: Tripropyleneglycol Diacrylate (TPGDA)
- Photoinitiator: **4-(Diethylamino)benzophenone** (DEABP)
- Amine Synergist: Triethanolamine (TEOA)
- Amber glass beaker or vial
- Magnetic stirrer and stir bar
- Laboratory scale (0.01g precision)
- Yellow/amber safety lighting (to prevent premature curing)

Procedure:

- Place the amber beaker on the laboratory scale and tare it.
- Weigh the required amount of Bisphenol A Epoxy Acrylate oligomer into the beaker.
- Add the TPGDA monomer to the beaker.
- Place the beaker on the magnetic stirrer and mix at a moderate speed (e.g., 300 rpm) until the mixture is homogeneous. Gentle warming (to ~50°C) can be used to reduce viscosity if needed.
- In a separate, smaller vial, weigh the DEABP and TEOA. Add a small amount of the monomer blend from the main beaker and mix until the solids are fully dissolved.
- Slowly add the dissolved photoinitiator solution to the main oligomer/monomer blend while stirring.
- Continue stirring for 15-20 minutes under yellow light until the formulation is completely homogeneous.
- Store the formulation in a sealed, amber container away from light sources.

Protocol 2: Evaluation of Curing Performance

Objective: To characterize the physical and chemical properties of the cured film.

A. Application and Curing:

- Apply the liquid formulation to a substrate (e.g., glass slide, steel panel, or polycarbonate sheet) using a wire-wound bar or spin coater to achieve a uniform film thickness (e.g., 25 μm).
- Pass the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp or 395 nm LED) at a controlled speed and intensity. The required UV dose will depend on the formulation and film thickness.

B. Degree of Conversion (DC) by FTIR Spectroscopy:

- Record an FTIR spectrum of the uncured liquid formulation between two salt plates.
- Record an FTIR spectrum of the fully cured film on the substrate.
- The DC is calculated by measuring the decrease in the peak area of the acrylate C=C double bond absorption band (typically around 810 cm^{-1} or 1635 cm^{-1}) relative to an internal standard peak that does not change during polymerization (e.g., a C=O ester peak around 1725 cm^{-1}).
- Formula: $\text{DC (\%)} = [1 - (A_{\text{cured}} / A_{\text{uncured}})] * 100$, where A is the ratio of the acrylate peak area to the internal standard peak area.

C. Pencil Hardness Test (ASTM D3363):

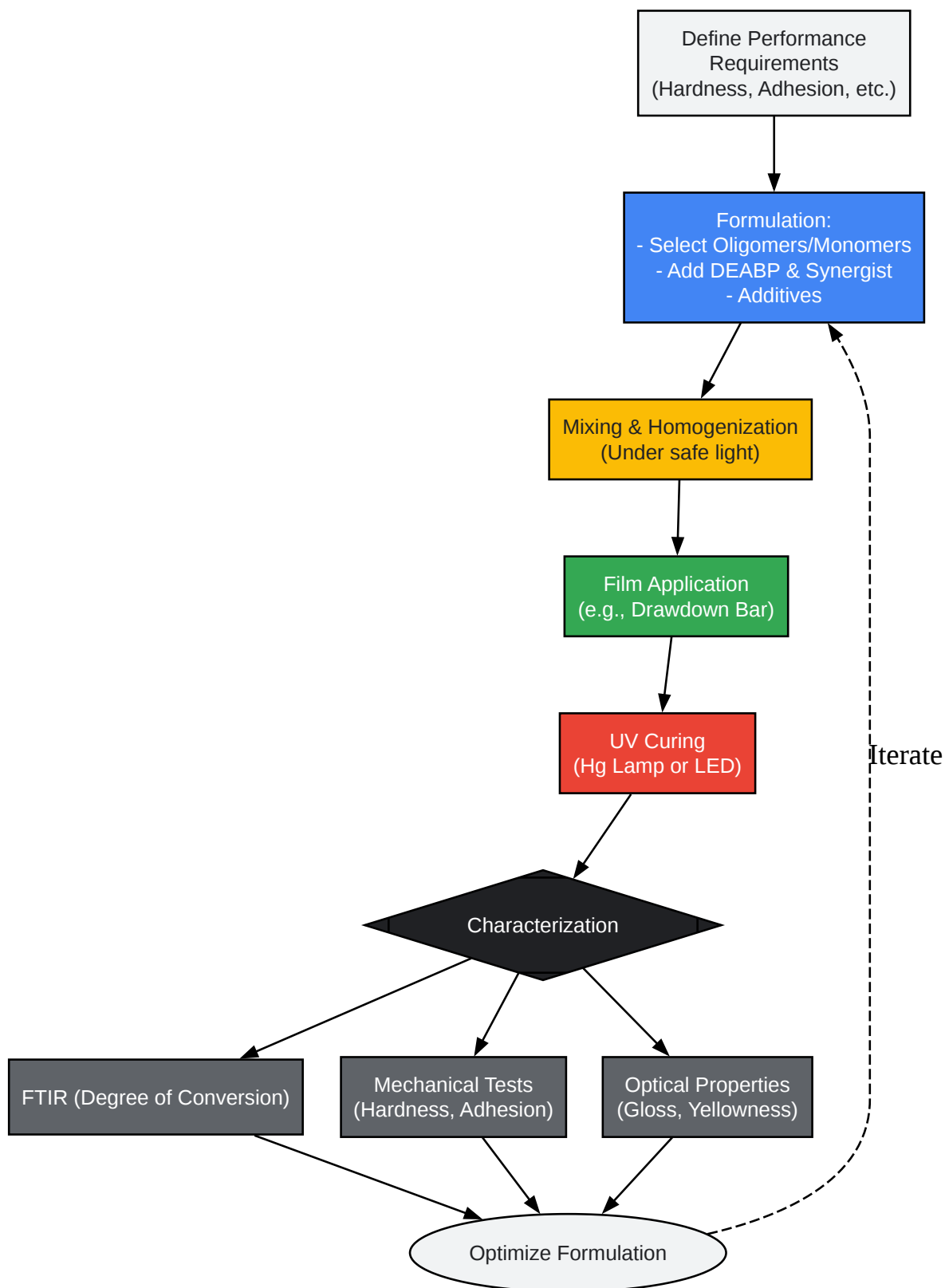
- Place the cured panel on a firm, level surface.
- Using a set of calibrated drawing pencils of increasing hardness (e.g., 2B to 5H), push the pencil at a 45° angle firmly against the coating.
- The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the surface.

D. Cross-Hatch Adhesion Test (ASTM D3359):

- Use a special cross-hatch cutter to make a grid of 6 parallel cuts, and another 6 cuts at a 90° angle, through the coating to the substrate.
- Apply a specified pressure-sensitive tape over the grid and smooth it down.
- Rapidly pull the tape off at a 180° angle.
- Examine the grid area and classify the adhesion on a scale from 5B (no detachment) to 0B (severe detachment).

Workflow Visualization

The following diagram illustrates a typical workflow for developing and characterizing a UV-curable system.



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Caption: Workflow for formulating and testing a UV-curable system.

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